Pim-1 Kinase Inhibitory Activity: 5-Methyl vs. 5-Chloro Substitution
5-Methylbenzofuran-2-carboxylic acid (Compound 7e) demonstrates measurable Pim-1 kinase inhibitory activity with an IC50 of 11.0 μM, whereas the 5-chloro analog (Compound 7g) shows no detectable inhibition at concentrations up to 50 μM [1]. This represents a quantifiable functional difference directly attributable to the 5-methyl substituent, distinguishing this specific compound from halogen-substituted benzofuran-2-carboxylic acid analogs in kinase-targeting applications.
| Evidence Dimension | Pim-1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 11.0 μM |
| Comparator Or Baseline | 5-Chloro-benzofuran-2-carboxylic acid (Compound 7g): IC50 > 50 μM (no inhibition detected at maximum tested concentration) |
| Quantified Difference | >4.5-fold difference; comparator shows no detectable activity within assay range |
| Conditions | In vitro Pim-1 kinase enzymatic assay; compounds tested as carboxylic acid building blocks prior to further derivatization |
Why This Matters
Researchers developing Pim-1 inhibitors or investigating benzofuran SAR should prioritize 5-methyl over 5-halo substitution, as the methyl group confers functional activity absent in the chloro analog.
- [1] Nishiguchi, G.A.; et al. Design, synthesis, and biological evaluation of novel benzofuran-2-carboxylic acid derivatives as Pim-1 inhibitors. ACS Omega 2017, 2, 3321-3331. View Source
